2-Bromo-6-ethylpyridine

Description

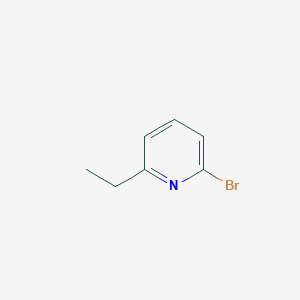

2-Bromo-6-ethylpyridine is a substituted pyridine derivative characterized by a bromine atom at the 2-position and an ethyl group at the 6-position of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination complexes.

The bromine atom at the 2-position provides a reactive site for cross-coupling reactions, such as Suzuki or Ullmann couplings, enabling further functionalization .

Properties

IUPAC Name |

2-bromo-6-ethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-2-6-4-3-5-7(8)9-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOSQEKDQKYBLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70513839 | |

| Record name | 2-Bromo-6-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83004-13-1 | |

| Record name | 2-Bromo-6-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-ethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-ethylpyridine typically involves the bromination of 6-ethylpyridine. One common method is the direct bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-ethylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Oxidation and Reduction: The ethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert it to ethylamine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are often used under anhydrous conditions.

Suzuki-Miyaura Coupling: Palladium catalysts (Pd) and bases such as potassium carbonate (K2CO3) are typically employed.

Major Products:

- Substitution reactions yield various substituted pyridines.

- Coupling reactions produce biaryl derivatives.

- Oxidation and reduction reactions yield corresponding oxidized or reduced products .

Scientific Research Applications

Chemical Synthesis

2-Bromo-6-ethylpyridine is primarily utilized as an intermediate in the synthesis of various nitrogen-containing heterocycles. These compounds are significant in medicinal chemistry due to their biological activities.

Key Synthetic Applications:

- Building Block for Pharmaceuticals: It is used to synthesize compounds with potential therapeutic effects, including anti-inflammatory and antimicrobial agents.

- Agrochemical Precursors: The compound serves as a precursor for developing herbicides and pesticides, enhancing agricultural productivity.

Pharmacological Studies

Research has demonstrated that derivatives of this compound exhibit a range of biological activities. For instance, studies have shown that certain derivatives can act as potent inhibitors against specific enzymes or receptors involved in disease processes.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of various this compound derivatives against bacterial strains. The results indicated that some derivatives exhibited significant antibacterial activity, suggesting potential for development into new antibiotics .

Material Science

In materials science, this compound is explored for its role in the synthesis of polymers and advanced materials. Its reactivity allows for the functionalization of polymer backbones, leading to materials with tailored properties.

Applications in Polymer Chemistry:

- Functional Polymers: It can be used to create polymers that exhibit specific thermal or mechanical properties.

- Nanocomposites: Incorporation into nanocomposite materials enhances their strength and durability.

Environmental Applications

Recent research has also focused on the environmental implications of this compound and its derivatives. Studies indicate potential uses in environmental remediation processes, particularly in the degradation of pollutants.

Example: Degradation Studies

Research has shown that certain catalysts derived from this compound can effectively degrade hazardous organic compounds in contaminated water sources .

Data Tables

The following table summarizes key findings related to the applications of this compound:

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for heterocycles | Used in synthesizing anti-inflammatory agents |

| Pharmacology | Antimicrobial activity | Some derivatives show significant activity |

| Material Science | Functional polymers and nanocomposites | Enhances material properties |

| Environmental Science | Pollutant degradation | Effective catalysts for environmental cleanup |

Mechanism of Action

The mechanism of action of 2-Bromo-6-ethylpyridine depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the bromine atom, which can be readily displaced by nucleophiles. The ethyl group can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

2-Bromo-6-ethylpyridine is a brominated derivative of pyridine that has garnered attention in various fields, including medicinal chemistry and organic synthesis. This compound exhibits unique biological activities, making it a subject of interest for researchers aiming to explore its potential applications in pharmaceuticals and agrochemicals.

- Molecular Formula : C_8H_10BrN

- Molecular Weight : 201.08 g/mol

- SMILES Notation : Cc1ccn(c(c1)Br)CC

Biological Activities

The biological activity of this compound has been investigated in several studies, revealing its potential as an anti-cancer agent, anti-inflammatory compound, and a precursor for synthesizing biologically active molecules.

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A study reported that this compound showed significant inhibition of cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. In vitro assays revealed that it effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential therapeutic role in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including bromination of 6-ethylpyridine. The compound can also serve as a precursor for synthesizing other biologically active derivatives, such as alkylaminopyridines, which have shown enhanced biological activities.

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| This compound | Bromination of 6-Ethylpyridine | Anticancer, Anti-inflammatory |

| 2-Bromo-6-Alkylaminopyridines | Alkylation reactions | Enhanced cytotoxicity against cancer cells |

Case Studies

Several case studies have highlighted the significance of this compound in drug development:

- Case Study on Anticancer Activity :

- Case Study on Anti-inflammatory Effects :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.